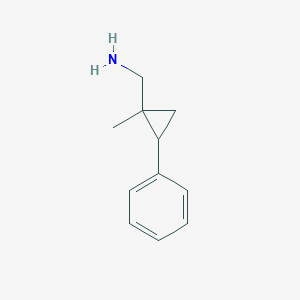

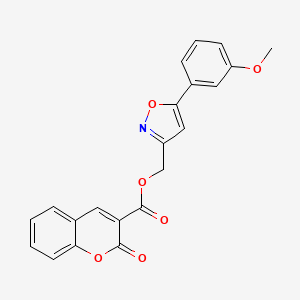

![molecular formula C15H19N3O3S B2497680 1-{[1-(2H-1,3-benzodioxol-5-yl)ethylidene]amino}-3-(oxolan-2-ylmethyl)thiourea CAS No. 571925-98-9](/img/structure/B2497680.png)

1-{[1-(2H-1,3-benzodioxol-5-yl)ethylidene]amino}-3-(oxolan-2-ylmethyl)thiourea

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of related thiourea derivatives often involves the reaction of amines with isothiocyanates or the ring-opening of oxiranes with thioamide dianions in a highly regio- and stereoselective manner. Such methods have been applied to generate a wide array of thiourea compounds with diverse functional groups and structural frameworks, enabling the exploration of their potential applications in various fields of chemistry and biology (Murai et al., 2005).

Molecular Structure Analysis

The molecular structure of thiourea derivatives, including those similar to the compound , has been elucidated through techniques such as X-ray diffraction studies. These studies provide detailed insights into the geometrical configuration and the electronic environment of the molecules, which are crucial for understanding their reactivity and interaction with other molecules (Atis et al., 2012).

Chemical Reactions and Properties

Thiourea derivatives are known for their versatility in chemical reactions, including their use as intermediates in the synthesis of various heterocyclic compounds. For instance, they can undergo intramolecular cyclization to yield oxazines and participate in Michael addition reactions, demonstrating their utility in constructing complex molecular architectures (Okino et al., 2005).

Scientific Research Applications

Spectroscopic and Quantum Mechanical Investigations

- Spectroscopic Analysis : The molecular geometry of similar compounds, like 1-(1,3-Benzodioxol-5-yl)thiourea, has been analyzed using spectroscopic methods and quantum mechanical investigations. This includes the calculation of molecular geometry, vibrational frequency, polarizability, and thermo-dynamical parameters, providing insight into the electronic structure and spectra of such compounds (Ragamathunnisa M, Revathi M, Jasmine Vasantha Rani E, 2015).

Synthesis and Reactivity Studies

- Heterocyclic Synthesis : Studies on similar thiourea derivatives reveal their utility in the synthesis of various heterocyclic compounds. This includes the preparation of biologically active thiazolidin-4-ones and derivatives, showcasing the versatility of these compounds in synthetic organic chemistry (V. Mulwad, Sagar A. Mayekar, 2008).

Biological Activity Studies

- Antimicrobial Activities : Various thiourea derivatives have been synthesized and shown to exhibit significant antibacterial activities. This underscores the potential of such compounds in developing new antimicrobial agents (Bhovi K. Venkatesh, Y. Bodke, S. Biradar, 2010).

Molecular Structure Analysis

- Molecular Structure and Nonlinear Optical Analysis : The structure and properties of related thiourea compounds have been thoroughly studied, providing valuable information on their potential applications in nonlinear optical materials and molecular electronics (Ragamathunnisa M Admin, Megela R, Jasmine Vasantha Rani E, 2015).

Application in Medicinal Chemistry

- Antiviral and Antifungal Agents : Studies on thiourea derivatives also extend to their application in medicinal chemistry, particularly in synthesizing compounds with antiviral and antifungal properties. This highlights the potential of such compounds in the development of new therapeutic agents (E. M. Flefel, Waled A. Tantawy, R. E. Abdel-Mageid, A. Amr, R. Nadeem, 2014).

Sensor Development

- Chemical Sensors : Thiourea derivatives are being explored for their potential in developing chemical sensors, particularly for the detection of metal ions. This application could be significant in environmental monitoring and industrial processes (F. Ngah, L. Heng, N. I. Hassan, S. Hasbullah, 2016).

Enzyme Inhibition for Therapeutic Applications

- Enzyme Inhibition and Diabetes Treatment : Research on thiourea derivatives indicates their potential as enzyme inhibitors, specifically glucose-6-phosphatase inhibitors. This could have significant implications in developing treatments for diabetes and related metabolic disorders (S. Naz, M. Zahoor, M. Umar, Fatmah S. Alqahtany, Yousif M. Elnahas, R. Ullah, 2020).

properties

IUPAC Name |

1-[(E)-1-(1,3-benzodioxol-5-yl)ethylideneamino]-3-(oxolan-2-ylmethyl)thiourea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19N3O3S/c1-10(11-4-5-13-14(7-11)21-9-20-13)17-18-15(22)16-8-12-3-2-6-19-12/h4-5,7,12H,2-3,6,8-9H2,1H3,(H2,16,18,22)/b17-10+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FFNHTARTRGTYHT-LICLKQGHSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=NNC(=S)NCC1CCCO1)C2=CC3=C(C=C2)OCO3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C(=N\NC(=S)NCC1CCCO1)/C2=CC3=C(C=C2)OCO3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19N3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

321.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

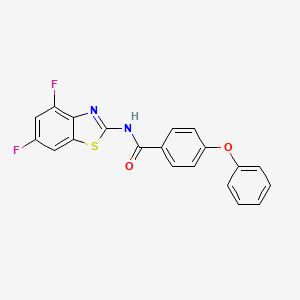

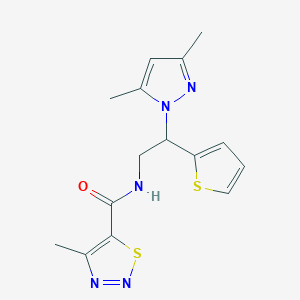

![3,5-dimethoxy-N-(2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2497597.png)

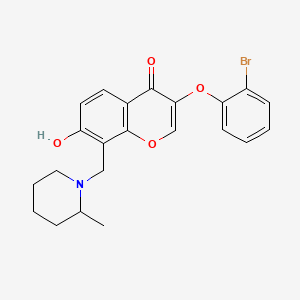

![6-Isopropyl-2-(4-(pyrrolidin-1-ylsulfonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2497602.png)

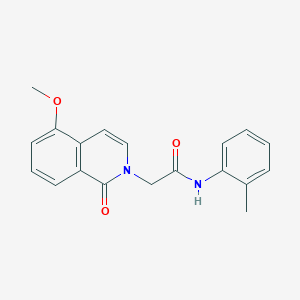

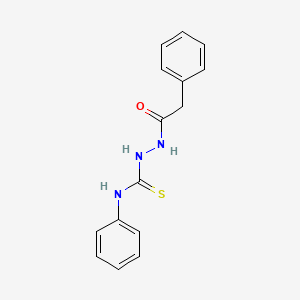

![2-Phenyl-N-[(4-thiomorpholin-4-yloxan-4-yl)methyl]ethanesulfonamide](/img/structure/B2497604.png)

![1-(5-Isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-3-(4-methoxyphenethyl)urea](/img/structure/B2497610.png)

![N-(3-(methylsulfonamido)phenyl)-2-(3-oxo-3,5,6,7-tetrahydro-2H-cyclopenta[c]pyridazin-2-yl)propanamide](/img/structure/B2497611.png)

![6-((3-chloro-4-methylphenyl)sulfonyl)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine](/img/structure/B2497613.png)

![Methyl 4-[(2-cyanobenzyl)oxy]benzoate](/img/structure/B2497619.png)